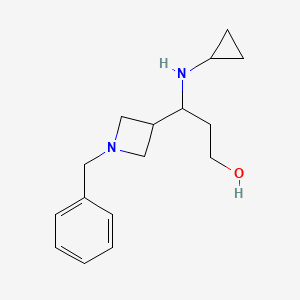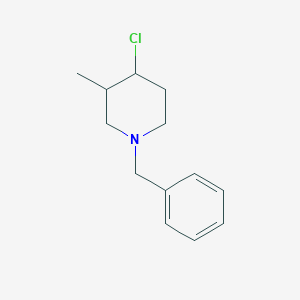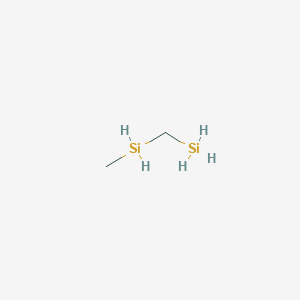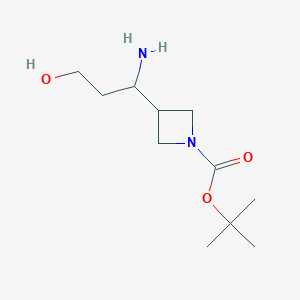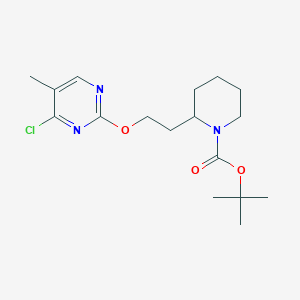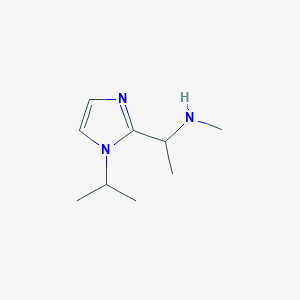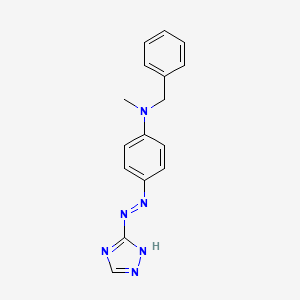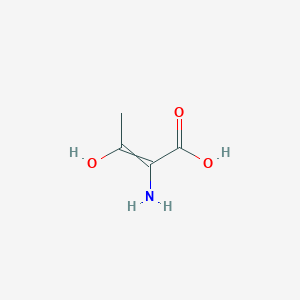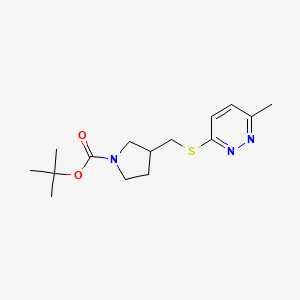
5-Propylfuran-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonyl chloride, 5-propyl-: is an organic compound with the molecular formula C8H9ClO2 It is a derivative of furan, a heterocyclic organic compound, and contains a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarbonyl chloride, 5-propyl- typically involves the chlorination of 5-propyl-2-furancarboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of 2-furancarbonyl chloride, 5-propyl- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furancarbonyl chloride, 5-propyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-propyl-2-furancarboxylic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) are used under ambient or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution reactions.
5-Propyl-2-furancarboxylic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
Chemistry: 2-Furancarbonyl chloride, 5-propyl- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of esters, amides, and other derivatives used in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of 2-furancarbonyl chloride, 5-propyl- are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Mécanisme D'action
The mechanism of action of 2-furancarbonyl chloride, 5-propyl- primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives.
Comparaison Avec Des Composés Similaires
2-Furancarbonyl Chloride: The parent compound without the propyl group.
5-Chloro-2-furancarbonyl Chloride: A derivative with a chlorine substituent instead of a propyl group.
2-Furoyl Chloride: Another furan derivative with a carbonyl chloride group.
Uniqueness: 2-Furancarbonyl chloride, 5-propyl- is unique due to the presence of the propyl group, which can influence its reactivity and the properties of its derivatives. This structural variation allows for the exploration of different chemical and biological activities compared to its analogs.
Propriétés
Numéro CAS |
87395-50-4 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
5-propylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3 |
Clé InChI |
JGWYLUFROIIWAC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(O1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



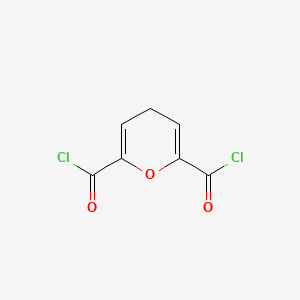
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)

![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
